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molecular formula C13H17N3O2 B2936479 1-Benzoylpiperidine-4-carbohydrazide CAS No. 521289-77-0

1-Benzoylpiperidine-4-carbohydrazide

Cat. No. B2936479
M. Wt: 247.298
InChI Key: QQOCLRWDVTVYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696231B2

Procedure details

To a suspension of (±)-methyl 1-benzoyl-4-piperidinecarboxylate (502 mg, 2.03 mmol) in MeOH (10 mL) was added hydrazine hydrate (1.6 mL). After stirring for 24 h at rt, the reaction mixture and water (40 mL) was added. After washing with Et2O (2×20 mL), the aqueous layer was evaporated off under vacuo. The title compound was obtained as an amorphous beige solid (469 mg, 93%) in a 91.0% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
502 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([O:17]C)=O)[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[NH2:20][NH2:21].O>CO>[C:1]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([NH:20][NH2:21])=[O:17])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
502 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 24 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with Et2O (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous layer was evaporated off under vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)C(=O)NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 469 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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